2,3-Dichloro-1-ethoxy-4-fluorobenzene
CAS No.:
Cat. No.: VC13581586
Molecular Formula: C8H7Cl2FO
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7Cl2FO |
|---|---|
| Molecular Weight | 209.04 g/mol |
| IUPAC Name | 2,3-dichloro-1-ethoxy-4-fluorobenzene |
| Standard InChI | InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3 |
| Standard InChI Key | OBAFQXAMVRTEKG-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=C(C=C1)F)Cl)Cl |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with substituents at the 1-, 2-, 3-, and 4-positions:
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1-position: Ethoxy group (-OCH₂CH₃)
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2- and 3-positions: Chlorine atoms
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4-position: Fluorine atom
This arrangement creates a polarizable electron-deficient ring system, influencing its reactivity in electrophilic substitution and cross-coupling reactions .
Physicochemical Data
The absence of extensive thermodynamic data underscores the compound’s specialized research applications .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step halogenation and etherification of fluorobenzene derivatives. A representative pathway includes:
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Nitration and Halogenation: Fluorobenzene is nitrated to introduce a nitro group, followed by chlorination using Cl₂/AlCl₃ to achieve dichlorination .
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Etherification: The nitro group is reduced to an amine, which undergoes diazotization and displacement with ethanol to install the ethoxy group .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors are employed to optimize yield (>80%) and minimize by-products like polychlorinated derivatives .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. For example:
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Antimicrobial Agents: Its dichloro-fluoro motif is incorporated into quinolone antibiotics .
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Agrochemicals: Used to develop herbicides due to its stability under UV exposure .
Organic Synthesis
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Suzuki-Miyaura Coupling: The ethoxy group acts as a directing metalation group, enabling palladium-catalyzed cross-coupling reactions.
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Nucleophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect facilitates displacement by amines or thiols .
| Parameter | Assessment | Source |
|---|---|---|
| Acute Toxicity | Not classified | |
| Skin Irritation | Low risk | |
| Environmental Impact | Persistent in soil |
While direct toxicity data are scarce, structural analogs like 1,3-dichloro-4-fluorobenzene exhibit hepatotoxicity at high doses .
Research Findings and Gaps
Recent Studies
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Catalytic Applications: A 2024 study demonstrated its use in synthesizing fluorinated liquid crystals for OLEDs .
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Metabolic Pathways: Rat hepatocyte assays revealed slow oxidative metabolism, suggesting low bioavailability .
Knowledge Gaps
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